molecular formula C17H18N2O4 B5466068 1-ethyl-3-methyl-4-[(4-oxo-4H-chromen-2-yl)carbonyl]piperazin-2-one

1-ethyl-3-methyl-4-[(4-oxo-4H-chromen-2-yl)carbonyl]piperazin-2-one

Cat. No. B5466068
M. Wt: 314.34 g/mol
InChI Key: CIBKWYDSLGWUOR-UHFFFAOYSA-N
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Description

Chromenes, also known as benzopyrans, are a class of chemical compounds consisting of a benzene ring fused to a pyran ring . They are common in nature and are typically found in a variety of essential oils and human metabolites . The compound you mentioned seems to be a derivative of chromene, with additional functional groups such as an ethyl group, a methyl group, a carbonyl group, and a piperazin-2-one group.


Molecular Structure Analysis

The molecular structure of chromene derivatives can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . These techniques can provide detailed information about the structure and functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For chromene derivatives, properties such as melting point, boiling point, density, and solubility can be determined experimentally .

Mechanism of Action

The mechanism of action of chromene derivatives can vary widely, depending on their specific structure and the biological system they interact with. Some chromene derivatives have been shown to have antimicrobial activity, potentially due to their ability to inhibit bacterial DNA gyrase .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some chromene derivatives may cause skin irritation or allergic reactions .

Future Directions

The study of chromene derivatives is a vibrant field with many potential applications in medicine and other areas. Future research may focus on synthesizing new chromene derivatives, studying their biological activities, and developing them into effective therapeutic agents .

properties

IUPAC Name

1-ethyl-3-methyl-4-(4-oxochromene-2-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-18-8-9-19(11(2)16(18)21)17(22)15-10-13(20)12-6-4-5-7-14(12)23-15/h4-7,10-11H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBKWYDSLGWUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(C1=O)C)C(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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